N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide
Description
This compound is a highly complex polycyclic molecule featuring a dense arrangement of oxygen and nitrogen atoms within its undecacyclic framework. Key structural attributes include:
- Pentaoxo and hydroxy groups: These polar functionalities enhance hydrophilicity and may confer redox activity, as seen in other oxygen-rich natural products like phenylpropenoids from Populus species .
- Diaza (two nitrogen) linkages: Such groups are common in bioactive heterocycles, such as thiazole derivatives, and can modulate electronic properties and metabolic stability .
Properties
CAS No. |
84852-28-8 |
|---|---|
Molecular Formula |
C63H35N5O9 |
Molecular Weight |
1006.0 g/mol |
IUPAC Name |
N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide |
InChI |
InChI=1S/C63H35N5O9/c69-33-25-45-41(49(70)26-33)27-42-37(57(45)71)22-19-34-43-29-48(65-62(76)31-13-6-2-7-14-31)51-46(54(43)66-53(34)42)28-44-38(58(51)72)23-20-35-36-21-24-40-52(56(36)68(55(35)44)67-63(77)32-15-8-3-9-16-32)60(74)39-17-10-18-47(50(39)59(40)73)64-61(75)30-11-4-1-5-12-30/h1-19,21-24,27-29,71H,20,25-26H2,(H,64,75)(H,67,77) |
InChI Key |
GCJHTABZZIYMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=CC3=C(C2=O)C(=NC(=O)C4=CC=CC=C4)C=C5C3=NC6=C5C=CC7=C(C8=C(C=C76)C(=O)CC(=O)C8)O)C9=C1C1=C(N9NC(=O)C2=CC=CC=C2)C2=C(C=C1)C(=O)C1=C(C2=O)C=CC=C1NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide typically involves the condensation of benzoic acids and amines under specific conditions. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is eco-friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups such as benzoyl, hydroxy, and amido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.
Scientific Research Applications
N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
Structural Complexity vs. Bioactivity: The target compound’s polycyclic architecture contrasts with smaller heterocycles like thiazoles () or isoxazolyl benzimidazoles (), which exhibit direct antimicrobial and anticancer activities. Its larger size may hinder cellular uptake but enhance stability .
Synthetic Challenges :
- The compound’s synthesis likely involves multi-step cyclization and amidation, akin to methods used for benzamide derivatives () and thiazole coumarins (). For example:
- Amide bond formation : Employing carbodiimide coupling agents (e.g., EDC) in DMF, as seen in .
- Cyclization : Using catalysts like polyphosphoric acid () or optimizing solvent systems (e.g., dioxane, ) to enhance yields .
Unlike volatile terpenes (), the compound’s low solubility and high molecular weight may limit its applicability in topical formulations but favor solid-state applications (e.g., crystalline materials) .
Biological Activity
N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis methods and biological activities of this compound based on available literature.
Synthesis
The synthesis of this compound involves multiple steps typical of complex organic compounds with multiple functional groups and stereocenters. It typically includes:
- Formation of the benzamido group : This is achieved through the reaction of benzoyl chloride with an amine derivative.
- Cyclization and functionalization : The diazaundecacyclo framework is constructed using various cyclization techniques.
- Functional group modifications : Hydroxyl and carbonyl groups are introduced through oxidation and acylation reactions.
Biological Activity
The biological activity of N-(5-benzamido...) has been explored in several studies focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms:
- Mechanisms of Action : These may include the inhibition of cell proliferation pathways and the activation of apoptotic pathways.
- Case Studies : A study showed that derivatives with similar structural features demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Properties
Compounds with the benzamide structure often exhibit antimicrobial activity:
- In vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects.
- Potential Applications : This suggests possible applications in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential is attributed to the presence of hydroxyl groups which can scavenge free radicals:
- Experimental Findings : Studies have shown that similar compounds significantly reduce oxidative stress markers in vitro.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
